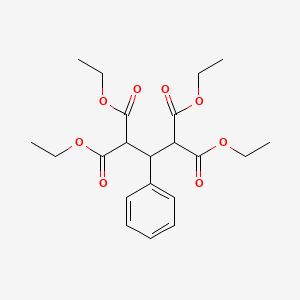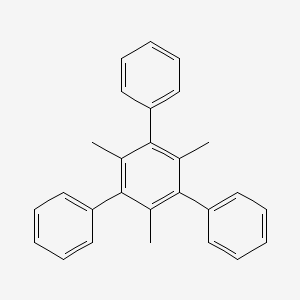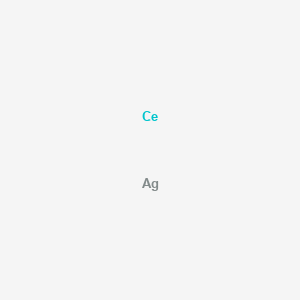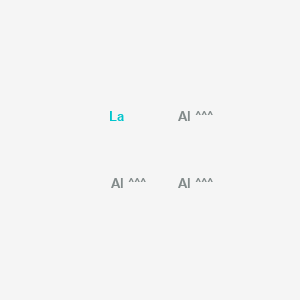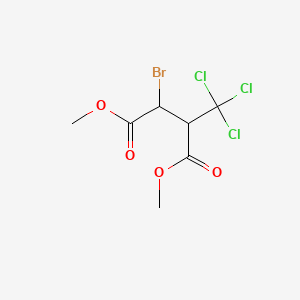
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate is an organic compound with the molecular formula C7H8BrCl3O4. It is characterized by the presence of a bromine atom, a trichloromethyl group, and two ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by esterification
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale bromination and esterification reactions. These processes are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed
Substitution: Hydroxyl derivatives.
Reduction: Methyl-substituted derivatives.
Oxidation: Carboxylic acids.
Scientific Research Applications
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-bromo-3-(trichloromethyl)butanedioate involves its interaction with molecular targets through its reactive bromine and trichloromethyl groups. These groups can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. The ester groups can also undergo hydrolysis, releasing the corresponding acids which may further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-bromo-3-(chloromethyl)butanedioate
- Dimethyl 2-bromo-3-(fluoromethyl)butanedioate
- Dimethyl 2-bromo-3-(methyl)butanedioate
Uniqueness
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties such as increased reactivity and higher electronegativity compared to its analogs with fewer halogen atoms. This makes it particularly useful in reactions requiring strong electrophilic or nucleophilic sites.
Properties
CAS No. |
5411-69-8 |
|---|---|
Molecular Formula |
C7H8BrCl3O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
dimethyl 2-bromo-3-(trichloromethyl)butanedioate |
InChI |
InChI=1S/C7H8BrCl3O4/c1-14-5(12)3(7(9,10)11)4(8)6(13)15-2/h3-4H,1-2H3 |
InChI Key |
CNHXIIKKCWIXGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)Br)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


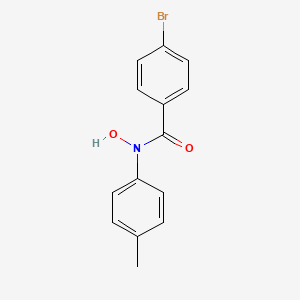

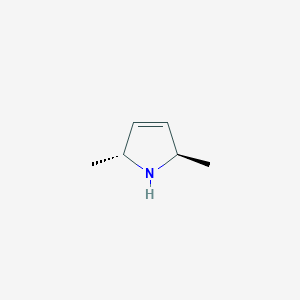



![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)

